N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
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Description
“N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide” is a chemical compound with the molecular formula C26H25ClN2O5 . It is a derivative of benzoxazole, a class of compounds known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . Various synthetic methodologies have been developed, involving reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoxazole ring attached to a phenyl ring, which is further connected to a benzamide group with three ethoxy groups .Physical and Chemical Properties Analysis
The average mass of “this compound” is 480.940 Da, and its monoisotopic mass is 480.145203 Da .Future Directions
Benzoxazole derivatives, including “N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide”, continue to be of interest in medicinal chemistry due to their broad range of biological activities . Future research may focus on developing new synthetic strategies, exploring additional biological activities, and optimizing the properties of these compounds for potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5/c1-4-31-22-13-17(14-23(32-5-2)24(22)33-6-3)25(30)28-19-10-7-16(8-11-19)26-29-20-15-18(27)9-12-21(20)34-26/h7-15H,4-6H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPKXYSCJCNOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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